molecular formula C13H10ClNO4S B2670005 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 325732-21-6

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2670005
CAS No.: 325732-21-6
M. Wt: 311.74
InChI Key: LLFIQYXNGCVXBN-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H10ClNO4S. It is characterized by the presence of a chlorophenyl group attached to a sulfamoyl benzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzenesulfonamide with a benzoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenyl)sulfamoyl]benzoic acid
  • 3-[(2-Fluorophenyl)sulfamoyl]benzoic acid
  • 3-[(2-Methylphenyl)sulfamoyl]benzoic acid

Uniqueness

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFIQYXNGCVXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325732-21-6
Record name 3-[(2-chlorophenyl)sulfamoyl]benzoic acid
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